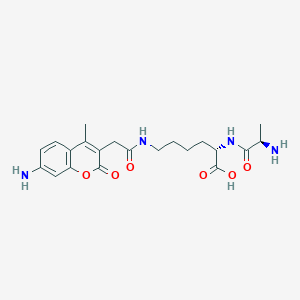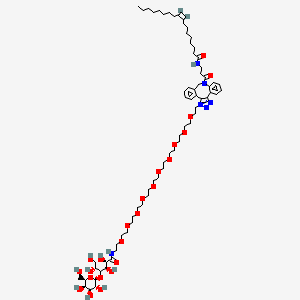
D-Ala-Lys-AMCA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Ala-Lys-AMCA, also known as D-Alanine-Lysine-7-amino-4-methylcoumarin-3-acetic acid, is a fluorescent dipeptide. It is a known substrate of proton-coupled oligopeptide transporter 1 (PEPT1) and emits blue fluorescence. This compound is often used in scientific research to study the transport mechanisms of PEPT1 and to characterize PEPT1-specific substrates or inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Ala-Lys-AMCA typically involves the coupling of D-Alanine and Lysine with 7-amino-4-methylcoumarin-3-acetic acid. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
D-Ala-Lys-AMCA undergoes various chemical reactions, including:
Oxidation: The amino groups in the compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as N-acylated and N-alkylated derivatives .
Scientific Research Applications
D-Ala-Lys-AMCA has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study peptide transport mechanisms.
Biology: Utilized in cellular uptake studies to investigate the transport of peptides in different cell lines, including liver cancer cells and Caco-2 cells
Mechanism of Action
D-Ala-Lys-AMCA exerts its effects by being a substrate for proton-coupled oligopeptide transporter 1 (PEPT1). The compound is transported into cells via PEPT1, which utilizes the proton gradient across the cell membrane to facilitate the uptake of dipeptides and tripeptides. The blue fluorescence emitted by this compound allows researchers to track its uptake and distribution within cells .
Comparison with Similar Compounds
Similar Compounds
D-Ala-Lys-AMCA hydrochloride: A similar compound with a hydrochloride salt form, used for similar applications.
This compound TFA: Another variant with trifluoroacetic acid, used in fluorescence studies.
Uniqueness
This compound is unique due to its specific interaction with PEPT1 and its ability to emit blue fluorescence, making it an excellent tool for studying peptide transport mechanisms and developing diagnostic assays .
properties
Molecular Formula |
C21H28N4O6 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-[[(2R)-2-aminopropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H28N4O6/c1-11-14-7-6-13(23)9-17(14)31-21(30)15(11)10-18(26)24-8-4-3-5-16(20(28)29)25-19(27)12(2)22/h6-7,9,12,16H,3-5,8,10,22-23H2,1-2H3,(H,24,26)(H,25,27)(H,28,29)/t12-,16+/m1/s1 |
InChI Key |
JBMWHNASOBPJQQ-WBMJQRKESA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H](C)N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,4aS,4bR,7S,10aS)-7-[(1R)-2-(Acetyloxy)-1-hydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2-phenanthrenyl beta-D-glucopyranoside](/img/structure/B12433109.png)


![[(1R,9S)-4-(hydroxymethyl)-9-methyl-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-13-yl]methyl acetate](/img/structure/B12433128.png)
![[5-[5-(acetyloxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] acetate](/img/structure/B12433133.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,9R,10R,11R,13R,14S,17R)-17-[(2R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12433159.png)
![(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12433168.png)
![[(5-Methylfuran-2-yl)methyl]hydrazine](/img/structure/B12433174.png)